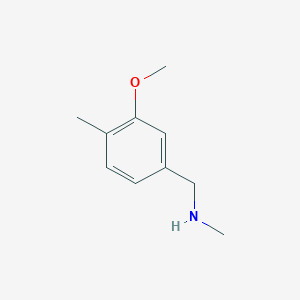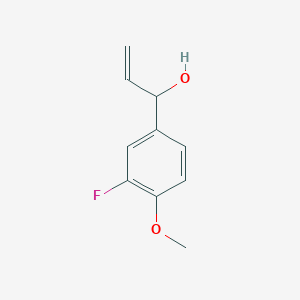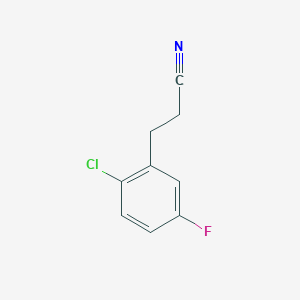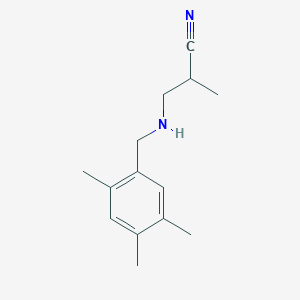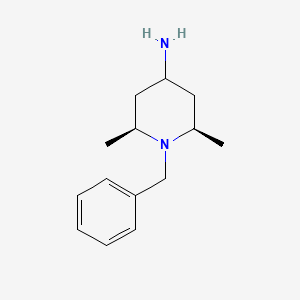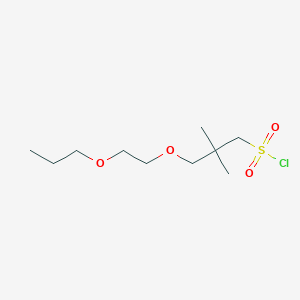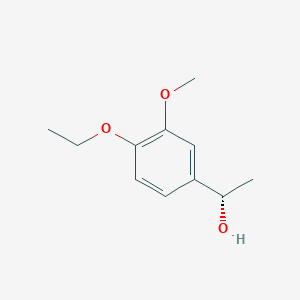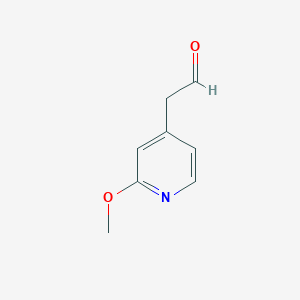
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a derivative of cyclohexane, featuring an ethoxymethyl group and a methanesulfonyl chloride functional group. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride typically involves the reaction of cyclohexylmethanol with ethyl chloroformate to introduce the ethoxymethyl group. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control temperature, pressure, and reactant flow rates, optimizing the reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxymethyl group can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride include:
Cyclohexylmethanesulfonyl chloride: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
Methanesulfonyl chloride: A simpler compound without the cyclohexyl and ethoxymethyl groups, used widely in sulfonylation reactions.
Ethoxymethylbenzene: Contains the ethoxymethyl group but lacks the sulfonyl chloride functionality.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclohexyl, ethoxymethyl, and methanesulfonyl chloride groups. This combination provides a unique reactivity profile, making it a valuable reagent in organic synthesis and various research applications.
Eigenschaften
Molekularformel |
C10H19ClO3S |
|---|---|
Molekulargewicht |
254.77 g/mol |
IUPAC-Name |
[1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-14-8-10(9-15(11,12)13)6-4-3-5-7-10/h2-9H2,1H3 |
InChI-Schlüssel |
UAFIDKNEXNDEOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1(CCCCC1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


